molecular formula C20H17BrO6 B2759813 ETHYL 6-BROMO-5-(3-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 385395-01-7

ETHYL 6-BROMO-5-(3-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2759813
CAS No.: 385395-01-7
M. Wt: 433.254
InChI Key: YQLWMPUYEXICHV-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-5-(3-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom, an ethoxycarbonyl group, a methyl group, and a methoxybenzoate moiety, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-BROMO-5-(3-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.

    Esterification: The ethoxycarbonyl group can be introduced through an esterification reaction using ethyl chloroformate and a base such as triethylamine.

    Methoxybenzoate Formation: The final step involves the coupling of the benzofuran derivative with 3-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-BROMO-5-(3-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

ETHYL 6-BROMO-5-(3-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-5-(3-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate: Lacks the ethoxycarbonyl group.

    3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate: Lacks the bromine atom.

    6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl benzoate: Lacks the methoxy group.

Uniqueness

ETHYL 6-BROMO-5-(3-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom, ethoxycarbonyl group, and methoxybenzoate moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 6-bromo-5-(3-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO6/c1-4-25-20(23)18-11(2)26-16-10-15(21)17(9-14(16)18)27-19(22)12-6-5-7-13(8-12)24-3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLWMPUYEXICHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC(=CC=C3)OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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